molecular formula C12H17NO4 B8446422 3-ethoxy-4,N-dimethoxy-N-methyl-benzamide

3-ethoxy-4,N-dimethoxy-N-methyl-benzamide

Cat. No. B8446422
M. Wt: 239.27 g/mol
InChI Key: NNXUBWDVOWQOJK-UHFFFAOYSA-N
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Patent
US07468446B2

Procedure details

To a solution of 5-bromo-2,3-dihydro-benzofuran (1.0 g, 5.0 mmol) in THF (10 mL) was added a solution of n-butyllitium in hexane (1.8 mL, 2.5 N, 4.5 mmol) at −78° C. and kept for 20 min. To the mixture was added a solution of 3-ethoxy-4,N-dimethoxy-N-methyl-benzamide (1.1 g, 4.6 mmol) in THF (10 mL) at −78° C. After 30 min, isopropanol (1 mL) and water (10 mL) was added to the mixture, and the cold bath was removed. The mixture was stirred at room temperature for 20 min. The mixture was extracted with ethyl acetate (50 mL) and water (50 mL). The aqueous layer was extracted with ethyl acetate (50 mL). The combined organic layers was washed with HCl (1N, 50 mL), water (50 mL), brine (50 mL) and dried over MgSO4. Removal of solvent and gave 2,3-dihydro-benzofuran-5-yl)-(3-ethoxy-4-methoxy-phenyl)-methanone as an oil (1.23 g, 92% yield). The oil was used in the next step without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1C=CC2OCCC=2C=1.C([Li])CCC.CCCCCC.[CH2:22]([O:24][C:25]1[CH:26]=[C:27]([CH:34]=[CH:35][C:36]=1[O:37][CH3:38])[C:28](N(OC)C)=[O:29])[CH3:23]>C1COCC1.O.C(O)(C)C>[CH2:22]([O:24][C:25]1[CH:26]=[C:27]([CH:28]=[O:29])[CH:34]=[CH:35][C:36]=1[O:37][CH3:38])[CH3:23]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC2=C(CCO2)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.8 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC=1C=C(C(=O)N(C)OC)C=CC1OC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the cold bath was removed
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (50 mL) and water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (50 mL)
WASH
Type
WASH
Details
The combined organic layers was washed with HCl (1N, 50 mL), water (50 mL), brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(C)OC=1C=C(C=CC1OC)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 148.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.